

Spectroscopic Profile of 2-(Bromomethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(Bromomethyl)benzonitrile	
Cat. No.:	B057715	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2- (Bromomethyl)benzonitrile** (C₈H₆BrN), a key intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(Bromomethyl)benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 2-(Bromomethyl)benzonitrile

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.80 - 7.20	Multiplet	4H	Aromatic protons (H-3, H-4, H-5, H-6)
4.62	Singlet	2H	Methylene protons (- CH₂Br)

Table 2: 13C NMR Spectroscopic Data for 2-(Bromomethyl)benzonitrile

Chemical Shift (δ) ppm	Assignment
138.5	C-1 (Aromatic)
133.2	C-3, C-5 (Aromatic CH)
129.5	C-4, C-6 (Aromatic CH)
117.8	C-2 (Aromatic)
112.5	Cyano group (-C≡N)
32.5	Methylene carbon (-CH₂Br)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Bromomethyl)benzonitrile

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3070 - 3020	Medium	Aromatic C-H Stretch
2225	Strong	C≡N Stretch (Nitrile)
1600, 1480, 1445	Medium to Strong	Aromatic C=C Bending
1215	Strong	C-Br Stretch
760	Strong	Ortho-disubstituted Benzene C-H Bending

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(Bromomethyl)benzonitrile

m/z	Relative Intensity (%)	Assignment
195/197	~1:1	[M] ⁺ , [M+2] ⁺ (Molecular ion peak)
116	100	[M - Br]+ (Base peak)
89	Moderate	[C7H₅] ⁺

Experimental Protocols

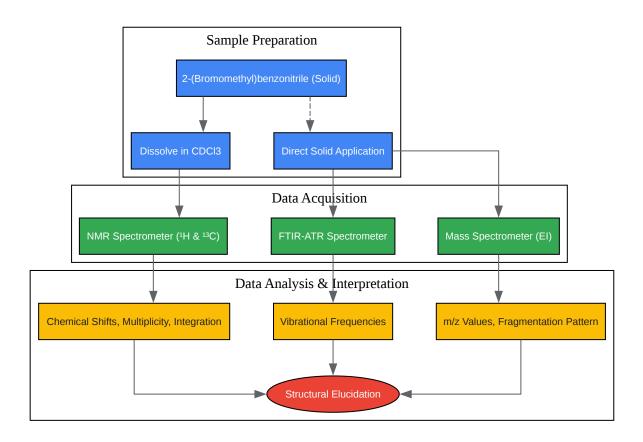
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(Bromomethyl)benzonitrile** (10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid **2-(Bromomethyl)benzonitrile** is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The solid sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of **2-(Bromomethyl)benzonitrile**.

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **2-(Bromomethyl)benzonitrile**.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Bromomethyl)benzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057715#spectroscopic-data-of-2-bromomethyl-benzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com